3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone
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Overview
Description
3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of anilino ketones These compounds are characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a ketone functional group The compound’s structure includes an ethoxy group attached to the aniline ring and a naphthyl group attached to the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Formation of the aniline derivative: The starting material, 4-ethoxyaniline, is prepared by the ethoxylation of aniline.
Coupling with naphthyl ketone: The 4-ethoxyaniline is then coupled with 2-naphthyl ketone under acidic or basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Large-scale ethoxylation: Using catalysts to enhance the reaction efficiency.
Optimized coupling reactions: Employing high-pressure reactors and continuous flow systems to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone depends on its specific application:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical reactivity: The presence of functional groups like the aniline and ketone allows it to participate in various chemical reactions, forming new compounds.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone: Contains a chloro group instead of an ethoxy group.
Uniqueness
3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-naphthalen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-24-20-11-9-19(10-12-20)22-14-13-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15,22H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDSXONJCBPGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-02-8 |
Source
|
Record name | 3-(4-ETHOXYANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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